molecular formula C59H53F2N3O26 B12386396 Oregon-BAPTA Green 1AM

Oregon-BAPTA Green 1AM

Cat. No.: B12386396
M. Wt: 1258.0 g/mol
InChI Key: NQVWLDWXFNDFLA-UHFFFAOYSA-N
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Description

Oregon-BAPTA Green 1AM, also known as Oregon Green 488 BAPTA 1AM, is a fluorescent calcium indicator. It is composed of a green fluorescent probe, Oregon Green 488, and a cell-permeable calcium chelator, BAPTA AM. This compound is widely used in calcium signaling investigations due to its ability to exhibit increased fluorescence upon binding with calcium ions (Ca²⁺) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oregon-BAPTA Green 1AM involves the conjugation of the green fluorescent dye Oregon Green 488 with the calcium chelator BAPTA AM. The process typically includes the following steps:

    Synthesis of Oregon Green 488: This involves the preparation of the fluorescent dye through a series of organic reactions, including nitration, reduction, and coupling reactions.

    Conjugation with BAPTA AM: The Oregon Green 488 dye is then conjugated with BAPTA AM through esterification reactions under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of Oregon Green 488 and BAPTA AM.

    Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Oregon-BAPTA Green 1AM primarily undergoes complexation reactions with calcium ions (Ca²⁺). Upon binding with Ca²⁺, the fluorescence intensity of the compound increases significantly.

Common Reagents and Conditions:

    Calcium Ions (Ca²⁺): The primary reagent that interacts with this compound.

    Buffer Solutions: Typically, HEPES or Hanks’ balanced salt solution (HHBS) is used to maintain physiological pH during experiments.

Major Products Formed:

    Fluorescent Complex: The major product formed is the fluorescent complex of this compound with calcium ions, which exhibits enhanced fluorescence.

Scientific Research Applications

Oregon-BAPTA Green 1AM has a wide range of applications in scientific research, including but not limited to:

Chemistry:

    Calcium Signaling Studies: Used to measure intracellular calcium levels and study calcium signaling pathways.

Biology:

    Cell Imaging: Utilized in fluorescence microscopy to visualize calcium dynamics in living cells.

    Flow Cytometry: Employed to analyze calcium flux in cell populations.

Medicine:

    Drug Screening: Used in high-throughput screening assays to identify compounds that modulate calcium signaling.

    Neuroscience: Applied in studies of neuronal activity and synaptic transmission.

Industry:

    Pharmaceutical Research: Used in the development of new drugs targeting calcium signaling pathways.

Mechanism of Action

The mechanism of action of Oregon-BAPTA Green 1AM involves the following steps:

    Cell Permeation: The compound permeates the cell membrane due to its AM ester form.

    Hydrolysis: Once inside the cell, esterases hydrolyze the AM ester, converting it to the active form.

    Calcium Binding: The active form binds to intracellular calcium ions (Ca²⁺), resulting in a significant increase in fluorescence intensity.

    Fluorescence Detection: The enhanced fluorescence is detected using fluorescence microscopy or flow cytometry, allowing for the measurement of intracellular calcium levels.

Comparison with Similar Compounds

    Fluo-3: A widely used green fluorescent calcium indicator with similar excitation and emission wavelengths.

    Fluo-4: An analog of Fluo-3 with improved fluorescence properties.

    Calcium Green-1: Another green fluorescent calcium indicator with similar spectral characteristics.

    Cal-520: A highly sensitive calcium indicator with a similar excitation/emission profile.

Uniqueness:

    Spectral Properties: Oregon-BAPTA Green 1AM has a unique excitation maximum at 494 nm and emission maximum at 523 nm, providing a distinct fluorescence signal.

    Cell Permeability: The AM ester form allows for efficient cell loading and intracellular calcium detection.

    High Affinity: It exhibits a high affinity for calcium ions, making it suitable for detecting low concentrations of Ca²⁺.

Properties

Molecular Formula

C59H53F2N3O26

Molecular Weight

1258.0 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate

InChI

InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75)

InChI Key

NQVWLDWXFNDFLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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